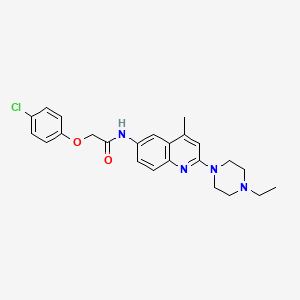![molecular formula C6H9N3 B14796078 Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B14796078.png)
Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- typically involves cyclization reactions. One common method involves the use of palladium-catalyzed reactions. For instance, starting with a suitable precursor, such as a substituted pyrrole, the compound can be synthesized using Pd(OAc)2 as the palladium source, Xantphos as a ligand, K2CO3 as a base, and 1,4-dioxane as the solvent under microwave irradiation at 130°C for 1.5 hours .
Industrial Production Methods
While specific industrial production methods for Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain kinases.
Industry: It can be used in the development of new materials with specific electronic properties
作用機序
The mechanism by which Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- exerts its effects often involves the inhibition of specific enzymes or proteins. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, thereby inhibiting cell proliferation .
類似化合物との比較
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- is unique due to its specific ring fusion and substitution pattern, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may offer better selectivity and potency in inhibiting specific molecular targets, making it a valuable scaffold in drug discovery .
特性
分子式 |
C6H9N3 |
|---|---|
分子量 |
123.16 g/mol |
IUPAC名 |
1-methyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C6H9N3/c1-9-6-5(4-8-9)2-3-7-6/h4,7H,2-3H2,1H3 |
InChIキー |
ZYZMPGUPWAODAB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(CCN2)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2(1H)-Pyridinone,3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy-](/img/structure/B14795996.png)
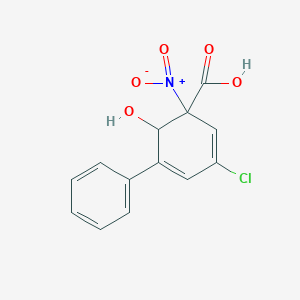
![5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid](/img/structure/B14796000.png)
![N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B14796003.png)
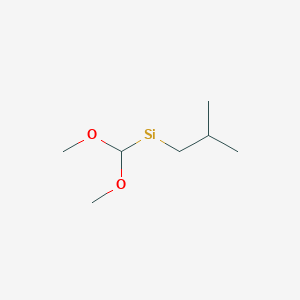
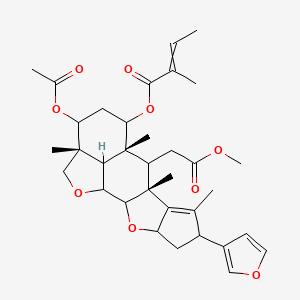
![N-[(3,4-difluorophenyl)methylideneamino]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B14796029.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]butanamide](/img/structure/B14796049.png)
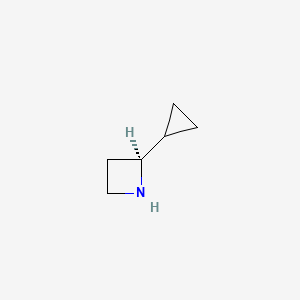
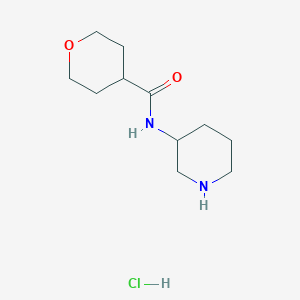
![(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B14796063.png)
![[(E)-hex-3-enyl] 2-hydroxypropanoate](/img/structure/B14796065.png)
